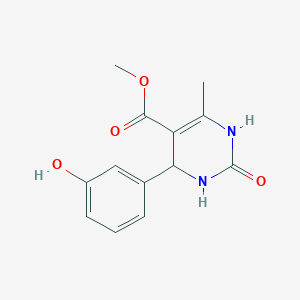![molecular formula C21H22N4O3 B15081168 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)
N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide is a chemical compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the carboxylic acid group: This step involves the oxidation of the pyrazole ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the hydrazide: The carboxylic acid derivative is then reacted with hydrazine or a hydrazine derivative to form the hydrazide.
Condensation with an aldehyde or ketone: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Condensation reagents: Aldehydes, ketones, carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.
科学的研究の応用
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with DNA or RNA, leading to antimicrobial or anti-cancer effects.
類似化合物との比較
Similar Compounds
- 5-(4-Ethoxyphenyl)-2H-pyrazole-3-carboxylic acid hydrazide
- 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid hydrazide
- 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-methoxyphenyl)-ethylidene)hydrazide
Uniqueness
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-18-11-5-15(6-12-18)14(2)22-25-21(26)20-13-19(23-24-20)16-7-9-17(27-3)10-8-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-14+ |
InChIキー |
SSCZVJRSVZVJEI-HYARGMPZSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC)/C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


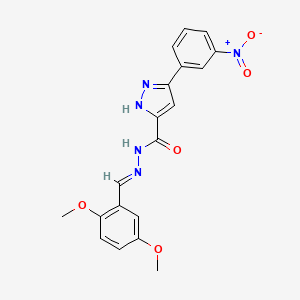
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
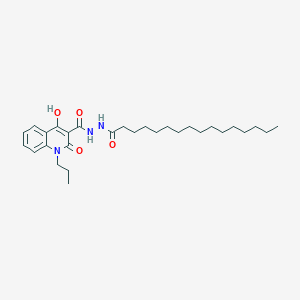
![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
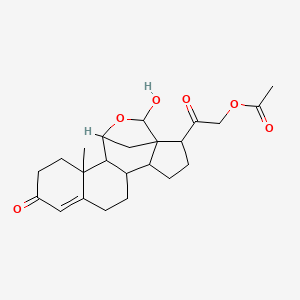
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
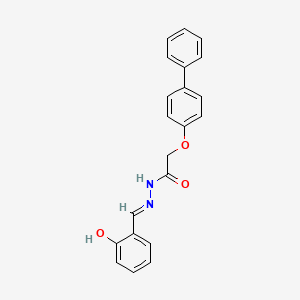
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)

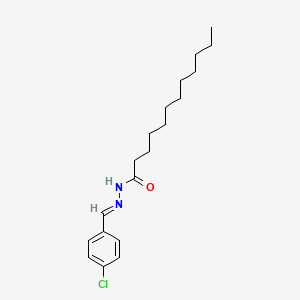
![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)

